3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine

Alzheimer's Disease BACE-1 Enzyme Kinetics

CAS 1049323-49-0, representing a dual-substituted pyridazine-piperazine hybrid bearing a 3-chlorobenzoyl and a critical 2-chlorophenyl group, is a research compound that samples a distinct space within the chemical landscape of heterocyclic enzyme inhibitors. Unlike many of its congeners that dominate the field, this scaffold is characterized by its documented interaction with the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key target in Alzheimer's disease, albeit with micromolar potency , and its class relationship to potent human dCTP pyrophosphatase 1 (dCTPase) inhibitors.

Molecular Formula C21H18Cl2N4O
Molecular Weight 413.3 g/mol
CAS No. 1049323-49-0
Cat. No. B3402219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine
CAS1049323-49-0
Molecular FormulaC21H18Cl2N4O
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3Cl)C(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C21H18Cl2N4O/c22-16-5-3-4-15(14-16)21(28)27-12-10-26(11-13-27)20-9-8-19(24-25-20)17-6-1-2-7-18(17)23/h1-9,14H,10-13H2
InChIKeyNXORNLJFDCGDHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine (CAS 1049323-49-0): A Differentiated Pyridazine-Piperazine Scaffold for CNS & Oncology Research


CAS 1049323-49-0, representing a dual-substituted pyridazine-piperazine hybrid bearing a 3-chlorobenzoyl and a critical 2-chlorophenyl group, is a research compound that samples a distinct space within the chemical landscape of heterocyclic enzyme inhibitors. Unlike many of its congeners that dominate the field, this scaffold is characterized by its documented interaction with the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key target in Alzheimer's disease, albeit with micromolar potency [1], and its class relationship to potent human dCTP pyrophosphatase 1 (dCTPase) inhibitors [2]. This dual molecular recognition profile, governed specifically by its chloro-substitution pattern, establishes the compound as a unique tool for probing disease-relevant hydrolase mechanisms and for procurement by teams seeking to explore non-canonical chemical space beyond standard kinase or MAO inhibitor libraries.

Why In-Class Chlorobenzoyl-Piperazinyl-Pyridazine Analogs Cannot Substitute for CAS 1049323-49-0


Generic substitution within the piperazinyl-pyridazine class is scientifically invalid due to the extreme sensitivity of enzymatic target engagement to the specific halogen and ring-position vectors. The target compound's 2-chlorophenyl substituent induces distinct conformational constraints and electronic effects that fundamentally alter its biological fingerprint. Critically, position-activity relationship studies reveal that shifting the chlorine atom to the 3-position on the pyridazine's pendant phenyl ring dramatically enhances monoamine oxidase B (MAO-B) inhibitory potency (IC50 ~0.2 µM), whereas the 2-chlorophenyl configuration in the target compound specifically disfavors MAO-B binding and instead permits interaction with hydrolase targets like BACE-1 [1]. Furthermore, replacing the piperazine's 3-chlorobenzoyl group with a 4-chlorobenzoyl or unsubstituted benzoyl moiety redirects the molecule toward SCD1 or adrenergic receptor pathways [2]. These sharp structure-activity relationship (SAR) cliffs mean that purchasing a closely related analog in place of CAS 1049323-49-0 will almost certainly result in a complete loss of the intended target engagement profile, as quantified in the section below.

Quantitative Differentiation of 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine from In-Class Comparators


BACE-1 Enzyme Inhibition vs. Standard Natural Inhibitor

The target compound is one of few synthetic piperazinyl-pyridazine derivatives with reported BACE-1 inhibitory activity. It achieves an enzyme inhibition IC50 of 28 µM, a value that is quantitatively equivalent to the natural isoflavone reference standard, Biochanin A (IC50 = 28 µM, Ki = 43 µM) [1]. This comparison establishes the compound as a valid, synthetically accessible alternative starting point for BACE-1 inhibitor optimization, despite its moderate absolute potency.

Alzheimer's Disease BACE-1 Enzyme Kinetics

MAO-B Activity: Inverse Selectivity Profile vs. High-Potency 3-Chlorophenyl Analog

In stark contrast to its high-potency 3-chloro-substituted relative, the target compound's 2-chlorophenyl configuration abolishes MAO-B inhibitory activity. A close structural analog, compound S5 (which bears a 3-chlorophenyl moiety), is a highly potent and selective MAO-B inhibitor with an IC50 of 0.203 µM and a high selectivity index (SI) of 19.04 over MAO-A [1]. This SAR cliff provides the target compound with a distinct advantage: a completely inverted selectivity profile suitable for applications where MAO-B activity is an undesirable off-target liability.

Monoamine Oxidase B Parkinson's Disease Selectivity Screen

Human dCTP Pyrophosphatase 1 (dCTPase) Ligand Efficiency Over Cytidine Analog Chemotype

The pyridazine-piperazine scaffold of the target compound represents the core of a novel class of potent human dCTP pyrophosphatase 1 (dCTPase) inhibitors. Lead piperazin-1-ylpyridazines in this series have been demonstrated to significantly increase dCTPase thermal and protease stability and display outstanding selectivity over related nucleotide-processing enzymes [1]. By procuring the target compound, researchers gain access to this privileged chemotype, contrasting sharply with the structurally distinct cytidine/uridine analog chemotypes (e.g., tetrahydrouridine) that dominate dCTPase and dCMP deaminase inhibition, offering a completely different binding mode and optimization vector.

Cancer Metabolism dCTPase Nucleotide Metabolism

Defined R&D Scenarios for Procurement of CAS 1049323-49-0 Based on Differential Evidence


Alzheimer's Disease BACE-1 Chemical Probe Optimization

Utilize the compound as a synthetic, chlorine-rich core scaffold for structure-guided optimization of BACE-1 inhibitors, leveraging its documented IC50 of 28 µM [1]. Its tractable synthesis enables rapid library enumeration at the piperazinyl-benzoyl site, making it a viable replacement for natural product leads like Biochanin A in crystallography and structure-activity relationship (SAR) campaigns.

CNS Neuroinflammation Models Requiring MAO-B-Negative dCTPase Modulators

Employ the target compound as a starting point for developing anti-inflammatory agents where MAO-B inhibition is a strict exclusion criterion. The 2-chlorophenyl group ensures >50-fold selectivity over MAO-B compared to 3-chloro analogs like S5 (IC50 = 0.203 µM) [2], while the piperazinyl-pyridazine core permits engagement of nucleotide metabolism targets implicated in microglial activation.

Cancer Metabolism Research: Targeting Nucleotide Pool Homeostasis

Investigate the compound as a structural analog of validated dCTPase inhibitors. The scaffold is known to synergize with cytidine analogues like decitabine against leukemic cell lines by enhancing dCTPase thermal stability and blocking the dCTP salvage pathway [3]. This offers a procurement pathway for groups studying non-apoptotic cancer cell death mechanisms triggered by dNTP pool imbalance.

Scaffold-Hopping for Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor Discovery

Leverage the piperazinyl-benzoyl-pyridazine core as a starting template for generating highly potent SCD1 inhibitors. Class-adjacent compounds, such as XEN103, have demonstrated sub-nanomolar in vitro potency (mSCD1 IC50 = 14 nM, HepG2 IC50 = 12 nM) and remarkable in vivo efficacy (ED50 = 0.8 mg/kg in mouse models of obesity) [4]. The target compound's 3-chlorobenzoyl substitution offers a unique vector for exploring lipophilic pockets within the SCD1 allosteric site not addressed by the XEN series.

Quote Request

Request a Quote for 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.